Fmoc-4-methyl-L-phenylalanine
Overview
Description
Fmoc-4-methyl-L-phenylalanine is a compound with the molecular formula C25H23NO4 . It is used as a pharmaceutical intermediate . The compound is also known by other names such as Fmoc-Phe (4-Me)-OH, FMOC-L-4-Methylphe, and Fmoc-L-4-Methylphenylalanine .
Synthesis Analysis
While specific synthesis methods for Fmoc-4-methyl-L-phenylalanine were not found in the search results, there are references to the synthesis of related compounds. For instance, a new synthesis of N-Fmoc 4-phosphonomethyl-D,L-phenylalanine protected under di-tert-butyl or dimethyl phosphonate forms, suitable for solid phase peptide synthesis, is described .
Molecular Structure Analysis
The molecular weight of Fmoc-4-methyl-L-phenylalanine is 401.5 g/mol . The IUPAC name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid . The structure of the compound can be represented by the canonical SMILES string: CC1=CC=C(C=C1)CC@@HO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 .
Chemical Reactions Analysis
The compound has been found to exhibit shear-thinning property and transition from gel to liquid-like materials by shear stress . By decreasing the pH to 7.4, Fmoc-FV exhibited a stiffer hydrogel than at pH 8.5 .
Physical And Chemical Properties Analysis
Fmoc-4-methyl-L-phenylalanine is a white powder . It has a melting point range of 165 - 175 °C . The optical rotation is [a]20D = -31 ± 1 ° (C=1 in DMF) .
Scientific Research Applications
Summary of the Application
Fmoc-4-methyl-L-phenylalanine is used in the fabrication of various biofunctional materials . It’s particularly used in the creation of hydrogel materials .
Methods of Application
The compound is used in the self-assembly of new Fmoc-dipeptides comprising α-methyl-L-phenylalanine . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
Results or Outcomes
The research found that the self-assembling peptides, an aromatic phenylalanine–phenylalanine dipeptide [FF, (F: L-phenylalanine)] is one of the simplest and most advantageous scaffolds used to fabricate a variety of supramolecular nanostructures . In fact, two research groups simultaneously reported that the FF dipeptide bearing the Fmoc group (Fmoc-FF) could form stable supramolecular hydrogels due to the formation of a supramolecular nanober .
Pharmaceuticals
Summary of the Application
Fmoc-4-methyl-L-phenylalanine is used as a pharmaceutical intermediate .
Results or Outcomes
Hydrogel Formation
Summary of the Application
Fmoc-4-methyl-L-phenylalanine is used in the formation of hydrogels . Hydrogels of low molecular weight molecules are important in biomedical applications .
Methods of Application
The compound is used in the self-assembly of Fmoc–phenylalanine to induce gel formation . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described .
Results or Outcomes
The collective action of different non-covalent interactions play a role in making FmocF hydrogel . A new polymorphic form of FmocF was reported after transitioning to hydrogel .
Drug Release
Summary of the Application
Fmoc-4-methyl-L-phenylalanine is used in the formation of hydrogels for drug release .
Results or Outcomes
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)14-23(24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLHLZHGQPDMJQ-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427844 | |
Record name | Fmoc-4-methyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-4-methyl-L-phenylalanine | |
CAS RN |
199006-54-7 | |
Record name | Fmoc-4-methyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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